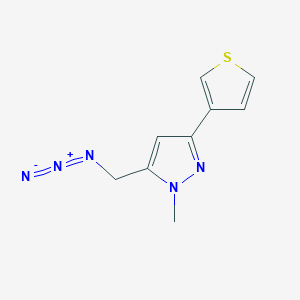
5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(Azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an azidomethyl group, a methyl group, and a thiophen-3-yl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been reported to exhibit enzyme inhibitory and antitumor activities .
Mode of Action
Compounds with a thiophene moiety have been found to exhibit diverse biological efficiency .
Biochemical Pathways
Compounds with a thiophene moiety have been associated with a wide range of therapeutic properties .
Result of Action
Compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring. Subsequent functionalization introduces the azidomethyl and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azidomethyl group is particularly useful in click chemistry reactions, which are widely employed in the construction of molecular frameworks.
Biology: The compound has applications in biological research, particularly in the study of cellular processes. Its ability to undergo bioorthogonal reactions makes it a valuable tool for labeling and tracking biomolecules within living systems.
Medicine: In the medical field, 5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
5-Azidomethyl-uridine: Used in nucleotide synthesis and click chemistry.
5-Azidomethyl-dUTP: Employed in DNA labeling and sequencing.
Azidothymidine (AZT): A well-known antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness: 5-(azidomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole stands out due to its unique combination of functional groups, which allows for diverse chemical transformations and applications. Its thiophen-3-yl group, in particular, imparts distinct chemical properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-(azidomethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5S/c1-14-8(5-11-13-10)4-9(12-14)7-2-3-15-6-7/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMJNWFEZJOPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















